molecular formula C12H17N3O B1487889 2-(3-aminoazetidin-1-yl)-N-benzylacetamide CAS No. 1343161-05-6

2-(3-aminoazetidin-1-yl)-N-benzylacetamide

Cat. No. B1487889
M. Wt: 219.28 g/mol
InChI Key: CLTWIMLOQOHZJE-UHFFFAOYSA-N
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Description

The compound “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” would consist of an azetidine ring attached to a benzyl group through an acetamide linkage . The presence of the amine group and the benzyl group could potentially influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” include its polarity, solubility, and reactivity .

Scientific Research Applications

Application 1: Synthesis of 3-Pyrrole-substituted 2-Azetidinones

  • Summary of the Application : 2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry. A method for the synthesis of 3-pyrrole-substituted 2-azetidinones has been developed .
  • Methods of Application : This method uses catalytic amounts of molecular iodine under microwave irradiation . The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .
  • Results or Outcomes : The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .

Application 2: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of the Application : Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
  • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Future Directions

The study of “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” could potentially contribute to the field of organic chemistry, particularly in the study of azetidines. Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-7-15(8-11)9-12(16)14-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTWIMLOQOHZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-benzylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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